Isotopic Enrichment and Mass Shift Advantage for MS Quantitation vs. Unlabeled and Singly Labeled Analogs
Fmoc-Ala-OH-13C3,15N provides a definitive mass shift of M+4 (Δm/z = +4.0) relative to the unlabeled Fmoc-Ala-OH, which is essential for avoiding isotopic cross-talk and ensuring baseline resolution in mass spectrometry . In contrast, a singly labeled analog such as Fmoc-Ala-OH-15N provides only an M+1 shift, which is insufficient for complex matrices due to the natural abundance of ¹³C isotopes in the analyte . The target compound's isotopic purity is specified at ≥99 atom % ¹³C and ≥98 atom % ¹⁵N, ensuring negligible unlabeled species that would otherwise compromise the lower limit of quantitation (LLOQ) .
| Evidence Dimension | Mass Shift and Isotopic Enrichment |
|---|---|
| Target Compound Data | M+4 shift; 99 atom % 13C, 98 atom % 15N |
| Comparator Or Baseline | Unlabeled Fmoc-Ala-OH: M+0 shift; Fmoc-Ala-OH-15N: M+1 shift |
| Quantified Difference | Δm/z = +4.0 vs +0 and +1 |
| Conditions | MS analysis; vendor certificate of analysis |
Why This Matters
The M+4 mass shift is optimal for isotope dilution MS, as it places the internal standard peak in a 'quiet' region of the mass spectrum, free from interference by the natural isotope envelope of the unlabeled analyte, thereby maximizing signal-to-noise ratio and quantitative accuracy.
